molecular formula C8H16ClNO B13629383 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

Katalognummer: B13629383
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: SEZHXASYMHLRCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethyl)-1-azaspiro[33]heptane hydrochloride is a spirocyclic compound that features a unique structural motif

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted precursor with a suitable azaspiro compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group allows for unique interactions and reactivity compared to other spirocyclic compounds .

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

3-(methoxymethyl)-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-6-7-5-9-8(7)3-2-4-8;/h7,9H,2-6H2,1H3;1H

InChI-Schlüssel

SEZHXASYMHLRCK-UHFFFAOYSA-N

Kanonische SMILES

COCC1CNC12CCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.